molecular formula C9H12N2O B1493241 (1-Aminoindolin-5-yl)methanol CAS No. 2098003-65-5

(1-Aminoindolin-5-yl)methanol

Cat. No.: B1493241
CAS No.: 2098003-65-5
M. Wt: 164.2 g/mol
InChI Key: XEMAJHBHMITFFH-UHFFFAOYSA-N
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Description

(1-Aminoindolin-5-yl)methanol: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminoindolin-5-yl)methanol typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the reduction of indole-5-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in anhydrous solvents like methanol or ethanol at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. Continuous flow reactors and advanced purification methods such as column chromatography or crystallization are often employed to achieve large-scale synthesis.

Chemical Reactions Analysis

(1-Aminoindolin-5-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form indole-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the compound to other derivatives, such as indole-5-methanol, using reducing agents like sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions

  • Reduction: NaBH4, LiAlH4, anhydrous solvents

  • Substitution: Various nucleophiles, polar aprotic solvents

Major Products Formed:

  • Indole-5-carboxylic acid (from oxidation)

  • Indole-5-methanol (from reduction)

  • Substituted indole derivatives (from substitution reactions)

Scientific Research Applications

Based on the search results, a specific and detailed article focusing solely on the applications of the compound "(1-Aminoindolin-5-yl)methanol" is not available. However, the search results do provide information on related compounds and their applications, which can help to infer potential applications of this compound.

(2,3-dihydro-1H-indol-5-ylmethyl)amine, which is structurally similar to this compound, can be considered an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These derivatives may be of interest as compounds with useful pharmacological properties .

Other indoline-based compounds have been investigated for various applications:

  • 5-LOX/sEH Dual Inhibitors: Indoline derivatives have been identified and optimized as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, with potential anti-inflammatory efficacy . For example, compound 73 exhibited promising activity as a dual inhibitor and showed anti-inflammatory effects in mice .
  • Anticancer Activities: 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which contain a pyrimidineamine moiety, have been evaluated for anticancer activities . One compound, 5i , demonstrated high antiproliferative activity against MCF-7 and HepG2 cancer cell lines, inhibited tubulin polymerization, and induced cell cycle arrest and apoptosis in MCF-7 cell line .
  • Precursor in Synthesis: (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 can be synthesized through a series of reactions involving acetyl-protected indoline and 2-(hydroxymethyl)isoindoline-1,3-dione . This compound can then be used to synthesize various functional derivatives of disubstituted 1-(indolin-5-yl)methanamines .

Mechanism of Action

(1-Aminoindolin-5-yl)methanol: is compared with other similar indole derivatives, such as indole-3-carbinol, tryptophan, and serotonin. While these compounds share the indole core, they differ in their functional groups and positions, leading to distinct biological activities and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity and biological properties.

Comparison with Similar Compounds

  • Indole-3-carbinol

  • Tryptophan

  • Serotonin

  • Indole-5-carboxylic acid

  • Indole-5-methanol

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Biological Activity

(1-Aminoindolin-5-yl)methanol, a compound belonging to the indoline family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, synthesizing findings from various studies.

Chemical Structure

The molecular formula of this compound is C9H10N2OC_9H_{10}N_2O. Its structure features an amino group and a hydroxymethyl group attached to the indoline core, which is critical for its biological activity.

Antidiabetic Activity

Research indicates that this compound exhibits significant antidiabetic potential. In vitro studies have shown that it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. For instance, one study reported an α-glucosidase inhibition percentage of 67%, compared to 19% for the standard drug acarbose . The compound's ability to lower blood glucose levels may be attributed to its interaction with these enzymes.

Anti-inflammatory Effects

In vivo experiments have demonstrated that this compound acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which play roles in inflammatory pathways. A compound derived from this class showed IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH, indicating strong anti-inflammatory properties . These findings suggest potential applications in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies on related indoline derivatives have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies . Mechanistically, these compounds may inhibit tubulin polymerization and induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • α-Glucosidase and α-Amylase Inhibition : By binding to the active sites of these enzymes, the compound reduces the breakdown of carbohydrates into glucose, thereby controlling postprandial blood sugar levels.
  • Inhibition of Inflammatory Pathways : The inhibition of 5-LOX and sEH suggests that this compound can modulate the production of pro-inflammatory mediators.

Case Studies and Research Findings

StudyFindingsReferences
Antidiabetic Activity Demonstrated significant α-glucosidase inhibition (67%)
Anti-inflammatory Effects Dual inhibition of 5-LOX/sEH with IC50 values of 0.41 μM and 0.43 μM
Anticancer Properties Induced apoptosis in cancer cells with selective toxicity

Properties

IUPAC Name

(1-amino-2,3-dihydroindol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-11-4-3-8-5-7(6-12)1-2-9(8)11/h1-2,5,12H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMAJHBHMITFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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